molecular formula C24H26N2O5 B11251465 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide

Cat. No.: B11251465
M. Wt: 422.5 g/mol
InChI Key: FNVHQLLDGAAPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features both indole and benzodioxepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxepine intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzodioxepine moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides .

The final step involves the coupling of the indole and benzodioxepine intermediates through an amide bond formation. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the key steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate (CAN).

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Benzodioxepine derivatives: Compounds with similar benzodioxepine moieties used in medicinal chemistry.

Uniqueness

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is unique due to the combination of the indole and benzodioxepine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(3-propanoylindol-1-yl)acetamide

InChI

InChI=1S/C24H26N2O5/c1-3-20(27)18-14-26(19-8-5-4-7-17(18)19)15-24(28)25-13-16-11-22-23(12-21(16)29-2)31-10-6-9-30-22/h4-5,7-8,11-12,14H,3,6,9-10,13,15H2,1-2H3,(H,25,28)

InChI Key

FNVHQLLDGAAPHW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.